Dithiobis(methanesulfonic acid)
Overview
Description
Dithiobis(methanesulfonic acid) is an organosulfur compound with the chemical formula (CH3SO3)2S2 It is a disulfide derivative of methanesulfonic acid, characterized by the presence of two methanesulfonic acid groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Dithiobis(methanesulfonic acid) can be synthesized through the oxidation of methanesulfonic acid using appropriate oxidizing agents. One common method involves the use of hydrogen peroxide or iodine as the oxidizing agent. The reaction typically takes place under controlled conditions to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
Industrial production of dithiobis(methanesulfonic acid) may involve the use of large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and yield of the final product. The process generally includes steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dithiobis(methanesulfonic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to yield methanesulfonic acid.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
Dithiobis(methanesulfonic acid) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dithiobis(methanesulfonic acid) involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can affect protein structure and function. The compound’s reactivity with thiols makes it a valuable tool in studying redox processes and protein folding.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and use in various chemical processes.
Trifluoromethanesulfonic acid: A highly potent superacid with applications in catalysis and organic synthesis.
Methanedisulfonic acid: Another disulfonic acid derivative with different chemical properties and applications.
Uniqueness
Dithiobis(methanesulfonic acid) is unique due to its disulfide bond, which imparts distinct chemical reactivity compared to other sulfonic acids. This feature makes it particularly useful in studies involving redox chemistry and disulfide bond formation in biological systems.
Properties
IUPAC Name |
(sulfomethyldisulfanyl)methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S4/c3-11(4,5)1-9-10-2-12(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQXUUPDVBQQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCS(=O)(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200392 | |
Record name | Dithiobis(methanesulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52372-85-7 | |
Record name | Dithiobis(methanesulfonic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiobis(methanesulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DITHIOBIS(METHANESULFONIC ACID) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79LXO2KBDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.